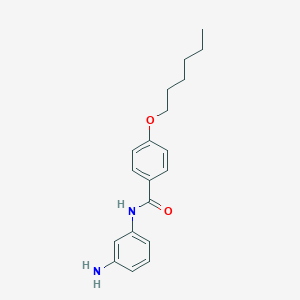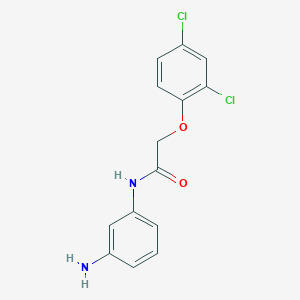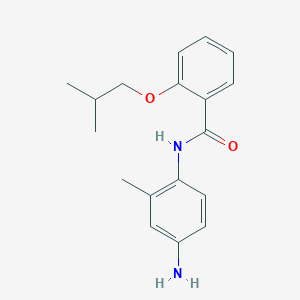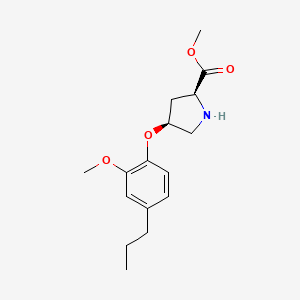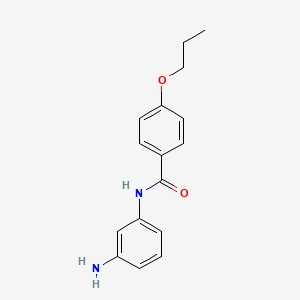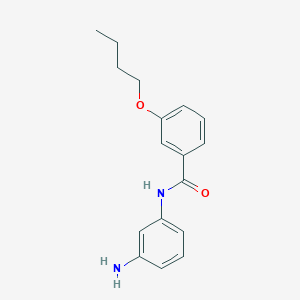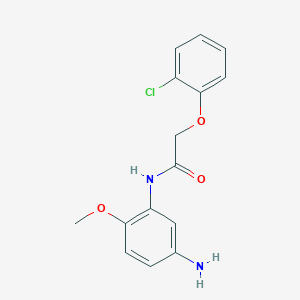
N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)-acetamide
Übersicht
Beschreibung
N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)-acetamide, also known as N-AMPCA, is a synthetic compound used in a variety of scientific research applications. It is a member of the class of compounds known as aminophenols, which are characterized by their ability to form strong hydrogen bonds with other molecules. N-AMPCA has been found to be useful in research involving protein-protein interactions, enzyme inhibition, and other biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
1. Use in Green Synthesis
N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)-acetamide has been explored in the context of green chemistry. For example, it serves as an intermediate in the production of azo disperse dyes. A study by Zhang Qun-feng (2008) demonstrated its production through a catalytic hydrogenation process, highlighting its potential for more environmentally friendly synthesis methods (Zhang, 2008).
2. Synthesis and Characterization
The compound has been synthesized and characterized in various studies. A research by Rehman et al. (2013) involved synthesizing a series of related compounds, examining their structure through spectroscopic methods, and assessing their biological activity against enzymes like acetylcholinesterase (Rehman et al., 2013).
3. Potential Pesticide Application
Research has also focused on derivatives of this compound for potential use as pesticides. Olszewska et al. (2009) characterized new derivatives using X-ray powder diffraction, suggesting their potential application in pest control (Olszewska et al., 2009).
4. Anticancer Properties
The anticancer properties of N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)-acetamide derivatives have been a subject of study. Vinayak et al. (2014) synthesized novel derivatives and evaluated their cytotoxicity on various human leukemic cell lines, discovering compounds with significant cytotoxic effects (Vinayak et al., 2014).
5. Antimicrobial Potential
The antimicrobial potential of derivatives of this compound has also been explored. Debnath and Ganguly (2015) synthesized and evaluated various derivatives for their antibacterial and antifungal activities against pathogenic microorganisms, finding some compounds with promising activity (Debnath & Ganguly, 2015).
Eigenschaften
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(2-chlorophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-20-14-7-6-10(17)8-12(14)18-15(19)9-21-13-5-3-2-4-11(13)16/h2-8H,9,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLQUEILFJPSDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)COC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





